2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(sec-Butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. Its unique structure features a sec-butylthio group and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS2/c1-3-10(2)25-16-21-13-7-8-24-14(13)15(23)22(16)12-6-4-5-11(9-12)17(18,19)20/h4-6,9-10H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOKZBJCYLRROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(3-(Trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Step 1: Urea Formation
2-Amino-4,5-dihydrothiophene-3-carboxylic acid ethyl ester (1.0 equiv) reacts with 3-(trifluoromethyl)phenyl isocyanate (1.2 equiv) in dry N,N-dimethylformamide (DMF) at 0–5°C for 2 hours. The urea intermediate precipitates upon ice-water quenching and is filtered (Yield: 85%).
Step 2: Cyclocondensation
The urea intermediate undergoes cyclization in refluxing ethanol with concentrated hydrochloric acid (12 h), forming the pyrimidinone ring. The product is isolated via vacuum filtration and recrystallized from ethanol (Yield: 72%).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidinone-H), 7.65–7.58 (m, 4H, aryl-H), 3.45 (t, 2H, CH2), 2.90 (t, 2H, CH2).
- HPLC Purity : 98.5% (λ = 254 nm).
Chlorination at Position 2
Synthesis of 2-Chloro-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
The pyrimidinone core (1.0 equiv) is treated with phosphorus oxychloride (POCl3, 5.0 equiv) and N,N-dimethylaniline (0.1 equiv) at 110°C for 6 hours. Excess POCl3 is removed under reduced pressure, and the residue is poured into ice-water. The chlorinated product is extracted with dichloromethane and purified via silica gel chromatography (Yield: 68%).
Characterization Data
- 13C NMR (100 MHz, CDCl3) : δ 162.1 (C=O), 140.3 (CF3-C), 128.5–125.1 (aryl-C), 55.6 (CH2), 45.2 (CH2).
- MS (ESI+) : m/z 385.1 [M+H]+.
Introduction of the sec-Butylthio Group
Nucleophilic Substitution with sec-Butylthiol
2-Chloro intermediate (1.0 equiv), sec-butylthiol (1.5 equiv), and anhydrous potassium carbonate (2.0 equiv) are refluxed in acetone for 12 hours. The mixture is filtered, concentrated, and the crude product is recrystallized from ethyl acetate/hexane (Yield: 78%).
Characterization Data
- 1H NMR (400 MHz, CDCl3) : δ 8.38 (s, 1H, pyrimidinone-H), 7.62–7.54 (m, 4H, aryl-H), 3.52–3.45 (m, 1H, SCH(CH2CH3)), 2.97 (t, 2H, CH2), 2.85 (t, 2H, CH2), 1.72–1.65 (m, 2H, CH2), 1.42 (d, 3H, CH3).
- HRMS (ESI+) : m/z 453.1342 [M+H]+ (calc. 453.1339).
Optimization and Scalability
Reaction Condition Screening
Table 1: Cyclocondensation Optimization
| Entry | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl/EtOH | 80 | 12 | 72 |
| 2 | H2SO4/EtOH | 100 | 8 | 68 |
| 3 | TFA/DCM | 40 | 24 | 55 |
Table 2: Substitution Reaction Variables
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | K2CO3 | 12 | 78 |
| 2 | DMF | K2CO3 | 6 | 85 |
| 3 | THF | NaH | 4 | 70 |
DMF enhances reaction efficiency but necessitates thorough purification to eliminate solvent residues.
Chemical Reactions Analysis
Substitution Reactions
The sec-butylthio group (-S-sec-butyl) undergoes nucleophilic displacement under basic or acidic conditions. For example:
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Thiol Exchange : Reacting with aliphatic amines or alcohols in polar aprotic solvents (e.g., DMF, DMSO) replaces the sec-butylthio group with alternative substituents. This reaction is catalyzed by bases like triethylamine or NaH, as demonstrated in related thieno[3,2-d]pyrimidinones .
Oxidation Reactions
The sulfur atom in the sec-butylthio group is susceptible to oxidation:
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Sulfoxide Formation : Treatment with H₂O₂ or mCPBA in dichloromethane at 0–25°C yields sulfoxide derivatives .
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Sulfone Formation : Prolonged oxidation with excess Oxone® converts the thioether to a sulfone.
Key Observations :
-
Sulfoxide derivatives exhibit reduced electrophilicity compared to the parent compound .
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Sulfone formation enhances stability but reduces solubility in nonpolar solvents.
Functionalization of the Pyrimidinone Core
The pyrimidin-4(3H)-one ring undergoes regioselective modifications:
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Electrophilic Aromatic Substitution : The electron-rich thiophene ring facilitates halogenation (Br₂, FeCl₃) or nitration (HNO₃/H₂SO₄) .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 7-position of the thiophene ring .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrimidinone ring undergoes hydrolysis:
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Base-Mediated Ring Opening : NaOH (10% aq.) at reflux cleaves the thiophene ring, yielding a thiourea intermediate .
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Acid-Catalyzed Rearrangement : HCl in ethanol induces tautomerization, forming a thiazolo[3,2-a]pyrimidine derivative .
Reactivity of the Trifluoromethyl Group
The 3-(trifluoromethyl)phenyl group is generally inert but influences electronic properties:
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Ortho-Directing Effects : Enhances electrophilic substitution at the para-position of the phenyl ring.
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Hydrogen Bonding : The CF₃ group participates in non-covalent interactions, affecting crystallization behavior .
Stability Under Physiological Conditions
Scientific Research Applications
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit diverse biological activities, which can be attributed to their ability to interact with various biological targets. The specific compound under discussion has shown potential in the following areas:
- Anticancer Activity : Thienopyrimidines have been investigated for their ability to inhibit tumor growth. For instance, studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or enzymes involved in cell proliferation .
- Antimicrobial Properties : Compounds within this class have demonstrated efficacy against various bacterial strains. The presence of the trifluoromethyl group may enhance antimicrobial activity by increasing membrane permeability .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes such as kinases and proteases, which play critical roles in various diseases. Molecular docking studies have indicated strong binding affinities to these targets .
Case Study 1: Anticancer Activity
A study published in the International Journal of Molecular Sciences highlighted the anticancer properties of thienopyrimidine derivatives similar to the compound . The research demonstrated that these compounds could effectively inhibit cell proliferation in several cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of thienopyrimidine derivatives against resistant bacterial strains. The results indicated that modifications, such as the incorporation of trifluoromethyl groups, significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, potentially involving specific receptors, enzymes, or signaling pathways. The sec-butylthio group and the trifluoromethylphenyl group can influence its binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Conclusion
2-(sec-Butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its unique structure and versatile applications across various scientific disciplines
Biological Activity
2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structural features, including a sec-butylthio group and a trifluoromethyl-substituted phenyl group, contribute to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C14H15F3N2OS
- Molecular Weight : 320.34 g/mol
The presence of sulfur, nitrogen, and oxygen in its structure enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Thienopyrimidine derivatives have been studied for their diverse biological activities. The specific compound has shown promise in several areas:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological activity of 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is believed to involve:
- Electrophilic Substitution Reactions : The thieno ring allows for electrophilic substitutions that can modify the compound's reactivity and enhance its biological effects.
- Binding Affinity Studies : Molecular docking simulations indicate that the compound may bind effectively to targets such as protein kinases or other receptors involved in disease pathways.
Antitumor Activity
In vitro studies have shown that the compound has significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the low micromolar range, suggesting a potent antitumor effect.
Antimicrobial Activity
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, positioning it as a potential lead for further development as an antimicrobial agent.
Enzyme Inhibition Studies
Enzyme assays revealed that 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one inhibits specific kinases involved in cell proliferation and survival pathways. This inhibition could be linked to its antitumor properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(methylthio)-3-(trifluoromethyl)phenyl-thieno[3,2-d]pyrimidin-4(3H)-one | Structure | Antitumor |
| 2-(ethylthio)-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-one | Structure | Antimicrobial |
| 2-(n-propylthio)-3-(phenyl)-thieno[3,4-d]pyrimidin-4(3H)-one | Structure | Hormonal antagonist |
The comparison highlights that while similar compounds exhibit various biological activities, the unique substituents on 2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may enhance its therapeutic potential due to improved lipophilicity and bioavailability.
Q & A
Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidinone core of this compound?
Methodological Answer: The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclization reactions. For example, thiophene derivatives can react with urea or thiourea under acidic conditions to form the pyrimidinone ring. Key steps include:
- Cyclization : Use of POCl₃ or HCl in refluxing ethanol to promote ring closure .
- Thiolation : Introduction of the sec-butylthio group via nucleophilic substitution with sec-butylthiol in the presence of a base (e.g., K₂CO₃) .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for sulfur-containing substituents .
Q. Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 1 hour | 63–99 | |
| Thiolation | sec-butylthiol, K₂CO₃, DMF, 80°C | 45–61 |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For instance, the trifluoromethyl group shows a distinct singlet at ~δ 120–125 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Expected [M+H]⁺ for C₁₉H₂₀F₃N₂OS₂: 429.08 .
- Chromatography : Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer: Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or compound stability. Strategies include:
- Orthogonal Assays : Use multiple assays (e.g., Mosmann’s MTT for cytotoxicity and target-specific enzymatic assays) to cross-validate results.
- Solubility Assessment : Test solubility in DMSO/PBS mixtures; poor solubility may artificially reduce activity. Adjust with co-solvents (≤0.1% Tween-80) .
- Stability Studies : Perform LC-MS to detect degradation products under assay conditions (e.g., pH, temperature) .
Q. What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., 17β-HSD2). The trifluoromethyl group’s hydrophobicity may enhance binding pocket interactions .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns. Analyze root-mean-square deviation (RMSD) to assess pose retention .
- QSAR Models : Corrogate substituent effects (e.g., sec-butylthio vs. methylthio) on activity using MOE or RDKit .
Q. How can solubility be optimized without compromising bioactivity?
Methodological Answer:
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) on the phenyl ring while retaining the trifluoromethyl group for target affinity .
- Prodrug Strategies : Synthesize phosphate or acetylated derivatives for improved aqueous solubility, with enzymatic cleavage in vivo .
- Co-Solvent Systems : Test cyclodextrin-based formulations or lipid nanoparticles for in vitro assays .
Q. What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Environmental Fate Studies : Use OECD guidelines to measure biodegradation (e.g., Closed Bottle Test) and soil adsorption (Kₒc values) .
- Ecotoxicology Assays : Evaluate Daphnia magna mortality (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
- Long-Term Monitoring : Deploy LC-MS/MS to detect residues in water and soil over 12-month field trials .
Q. Table 2: Key Physicochemical Properties for Environmental Studies
| Property | Method/Test | Reference |
|---|---|---|
| LogP (lipophilicity) | Shake-flask method (octanol/water) | |
| Hydrolysis Half-life | pH 7.4, 25°C, monitored by HPLC | |
| Photodegradation | UV light exposure (λ = 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
